Cas no 1932152-59-4 (benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate)

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate structure
1932152-59-4 structure
Product name:benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
CAS No:1932152-59-4
MF:C12H16N2O3
Molecular Weight:236.267043113708
CID:5272450

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate 化学的及び物理的性質

名前と識別子

    • trans-3-(cbz-amino)-4-hydroxypyrrolidine
    • BENZYL N-[(3S,4S)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE
    • Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate
    • benzyl (3s,4s)-4-hydroxypyrrolidin-3-ylcarbamate
    • Benzyl ((3S,4S)-4-hydroxypyrrolidin-3-yl)carbamate
    • AMY35646
    • trans-N-(4-Hydroxy-3-pyrrolidinyl)-carbamic acid phenylmethyl ester
    • benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
    • インチ: 1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m0/s1
    • InChIKey: XFRZHUKQUUVRFG-QWRGUYRKSA-N
    • SMILES: O[C@H]1CNC[C@@H]1NC(=O)OCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • トポロジー分子極性表面積: 70.6
  • XLogP3: 0.2

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-100MG
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
100MG
¥ 1,584.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-250MG
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
250MG
¥ 2,534.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-250.0mg
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
250.0mg
¥2534.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-500.0mg
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
500.0mg
¥4224.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-500mg
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
500mg
¥4224.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-5g
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
5g
¥19008.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-100mg
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
100mg
¥1584.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-1.0g
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
1.0g
¥6336.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-1G
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
1g
¥ 6,336.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6387-5G
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
1932152-59-4 95%
5g
¥ 19,008.00 2023-04-14

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate 関連文献

benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamateに関する追加情報

Introduction to Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate (CAS No. 1932152-59-4)

Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate, a compound with the chemical identifier CAS No. 1932152-59-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications, particularly in the realm of drug discovery and development.

The molecular structure of Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is characterized by its complex chiral center, which is derived from the (3S,4S)-4-hydroxypyrrolidin-3-yl moiety. This stereochemistry is crucial for the compound's biological activity, as it influences how the molecule interacts with biological targets. The presence of a hydroxyl group further enhances its potential as a pharmacophore, enabling various hydrogen bonding interactions that are critical for drug-receptor binding affinity and specificity.

In recent years, there has been a surge in research focused on developing novel chiral compounds for medicinal applications. The stereochemical purity of Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate makes it an attractive candidate for further investigation. Studies have shown that chiral compounds often exhibit distinct pharmacological profiles compared to their racemic counterparts, which can lead to improved efficacy and reduced side effects in therapeutic settings.

The synthesis of Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, are employed to achieve the desired stereochemical outcome. These methods not only highlight the sophistication of modern chemical synthesis but also underscore the importance of precision in pharmaceutical manufacturing.

One of the most compelling aspects of Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate is its potential application in the development of new drugs targeting various diseases. Preliminary research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The hydroxyl group and the carbamate moiety are particularly noteworthy, as they provide multiple sites for interaction with biological targets, which could enhance drug potency and selectivity.

The field of medicinal chemistry has seen significant advancements in the use of computational modeling and high-throughput screening techniques to identify promising drug candidates. These tools have been instrumental in evaluating the binding affinity and pharmacokinetic properties of Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and optimize molecular structures for better therapeutic outcomes.

In conclusion, Benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate (CAS No. 1932152-59-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique stereochemistry, coupled with its potential biological activity, makes it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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